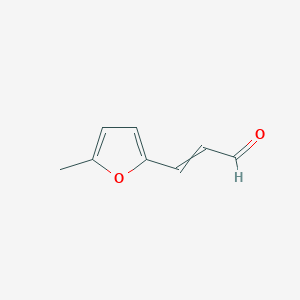

3-(5-Methyl-2-furanyl)-2-propenal

Description

Contextualization of Substituted Furan (B31954) Derivatives in Chemical Science

Substituted furan derivatives are a class of heterocyclic compounds that feature prominently in various areas of chemical research. pnas.orgacs.org The furan ring, an aromatic five-membered ring containing an oxygen atom, serves as a versatile scaffold for the synthesis of a wide array of organic molecules. wikipedia.orgslideshare.net These derivatives are prevalent in natural products and pharmaceuticals, making them crucial targets in medicinal chemistry and total synthesis. pnas.org The reactivity of the furan ring, which is significantly more susceptible to electrophilic substitution than benzene (B151609), allows for diverse functionalization. wikipedia.org

The synthesis of substituted furans can be achieved through various established methods, including the Feist–Benary synthesis and the Paal–Knorr synthesis. wikipedia.org More contemporary approaches, such as olefin cross-metathesis, have provided more flexible and concise routes to highly substituted furans. pnas.org The ability to introduce a variety of substituents onto the furan core allows for the fine-tuning of the molecule's physical, chemical, and biological properties, leading to their application as intermediates for dyes, pigments, and specialty chemicals. slideshare.net

Significance of α,β-Unsaturated Aldehydes Bearing Furan Moieties

The presence of an α,β-unsaturated aldehyde group in conjunction with a furan moiety, as seen in 3-(5-Methyl-2-furanyl)-2-propenal, creates a molecule with a rich and complex reactivity profile. mdpi.comnih.gov α,β-Unsaturated aldehydes are valuable synthetic "building blocks" due to their polyfunctional nature, which includes a conjugated system of a carbon-carbon double bond and an aldehyde group. mdpi.comnih.gov This arrangement allows for several types of reactions, most notably nucleophilic additions.

These additions can occur in two primary ways: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. rsc.orgpressbooks.pub The regioselectivity of this addition is influenced by the nature of the nucleophile; strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically result in 1,4-addition. pressbooks.pub The furan ring, being an electron-rich aromatic system, can influence the electronic properties of the conjugated system, thereby affecting its reactivity in reactions such as Diels-Alder cycloadditions. rsc.org

Scope and Scholarly Relevance of Research Endeavors on the Chemical Compound

Research on 3-(5-Methyl-2-furanyl)-2-propenal is driven by its potential applications stemming from its unique chemical structure. The combination of the substituted furan ring and the α,β-unsaturated aldehyde functionality makes it a valuable intermediate in organic synthesis. For instance, it can be used in the construction of more complex molecular architectures through reactions that target either the aldehyde, the double bond, or the furan ring itself.

The scientific community's interest in this compound is reflected in its inclusion in various chemical databases and its study in the context of synthetic methodologies. nih.govepa.govnih.gov Investigations into its synthesis, often through condensation reactions of appropriate aldehydes and ketones, contribute to the broader field of synthetic organic chemistry. tandfonline.comresearchgate.net Furthermore, understanding the spectroscopic properties of 3-(5-Methyl-2-furanyl)-2-propenal is crucial for its characterization and for monitoring its transformations in chemical reactions. chemicalbook.comepa.govnist.gov

Chemical and Physical Properties

The properties of 3-(5-Methyl-2-furanyl)-2-propenal are documented across various chemical data sources. It is described as a colorless liquid with a sweet, spicy aroma. chemicalbook.com

Below is an interactive table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H8O2 | nih.govepa.govdrugfuture.com |

| Appearance | Colorless liquid | chemicalbook.com |

| Odor | Sweet, spicy | chemicalbook.com |

| CAS Number | 5555-90-8 | chemicalbook.comsobekbio.com |

| PubChem CID | 53424335, 11434978 | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYLGSWUPMPWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148595 | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-90-8 | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5555-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 3 5 Methyl 2 Furanyl 2 Propenal

Classical and Contemporary Synthetic Approaches to 3-(5-Methyl-2-furanyl)-2-propenal

The synthesis of 3-(5-methyl-2-furanyl)-2-propenal is primarily achieved through condensation reactions that form the α,β-unsaturated aldehyde structure.

Claisen-Schmidt Condensation: This classical method remains a cornerstone for the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones and related propenals. nih.gov It involves the crossed-aldol condensation of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate. nih.govcarewellpharma.in For 3-(5-methyl-2-furanyl)-2-propenal, the reaction would proceed between 5-methyl-2-furaldehyde and acetaldehyde (B116499). The reaction is typically catalyzed by a base, such as sodium hydroxide, and can often be performed under solvent-free conditions, for instance by grinding the reactants with a mortar and pestle. nih.gov A variety of catalysts have been explored to improve yields and conditions, including solid-supported reagents like KF-Al2O3 and various metal chlorides. nih.gov

Wittig Reaction: As a powerful and widely used method for creating carbon-carbon double bonds, the Wittig reaction offers a versatile route to 3-(5-methyl-2-furanyl)-2-propenal. wikipedia.orglibretexts.org This reaction involves treating an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com To synthesize the target compound, 5-methyl-2-furaldehyde would be reacted with an appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-isomer of the propenal, is highly dependent on the nature of the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 5-Methyl-2-furaldehyde, Acetaldehyde | Base catalyst (e.g., NaOH), often solvent-free | Atom-economical, simple procedure, can be performed under green conditions | May lead to side products, requires control of reaction stoichiometry |

| Wittig Reaction | 5-Methyl-2-furaldehyde, Phosphorus Ylide | Strong base (e.g., n-BuLi), anhydrous solvent (e.g., THF) | High functional group tolerance, good control over double bond position | Generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can complicate purification |

Exploration of Green Chemistry Principles in the Synthesis of Furanic Aldehydes

The synthesis of furanic aldehydes, which are important biomass-derived platform chemicals, is increasingly being guided by the principles of green chemistry. psu.eduacs.org These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. researchgate.net In the context of furanic aldehyde synthesis, microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netresearchgate.net For example, the condensation of furan-2-carboxaldehydes with active methylene (B1212753) compounds has been successfully carried out using both thermal and non-thermal microwave methods. researchgate.net Furthermore, microwave-assisted oxidation of biomass-derived alcohols like 5-hydroxymethylfurfural (B1680220) (HMF) to aldehydes and carboxylic acids using heterogeneous catalysts has been shown to be highly efficient. acs.org

Solvent-Free and Catalytic Approaches: A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Solvent-free Claisen-Schmidt condensations, performed by grinding reactants together, represent a simple and effective green methodology. nih.gov The development of heterogeneous and recyclable catalysts is another important area. chemrxiv.org For instance, La2O3–MgO mixed oxide has been used as a solid catalyst for the solvent-free aldol (B89426) condensation of furfural (B47365) with acetone. acs.org Similarly, Pd-doped hydrotalcites have been employed for the decarbonylation of furfural to furan (B31954), another important transformation, in benign solvents like ethanol. chemrxiv.org

Chemo- and Regioselective Synthesis of Furan-Substituted Propenals

Achieving selectivity is crucial in the synthesis of complex organic molecules like furan-substituted propenals.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the Claisen-Schmidt condensation between 5-methyl-2-furaldehyde and acetaldehyde, the base selectively deprotonates the acetaldehyde to form the enolate, which then attacks the carbonyl group of the furan aldehyde, a group that cannot enolize. This inherent selectivity is a key feature of the reaction. For more complex substrates, chemoselective reduction methods are important. For example, the double bond in furan-series unsaturated dinitriles can be selectively reduced without affecting the nitrile groups or the sensitive furan ring using reagents like 2-phenylbenzimidazoline. nih.gov

Regioselectivity: This relates to the control of the position at which a reaction occurs. In the synthesis of substituted furans, controlling the regioselectivity is paramount. researchgate.net For instance, metalloradical cyclization of alkynes with α-diazocarbonyls using cobalt(II) complexes can produce polyfunctionalized furans with complete regioselectivity. nih.gov When modifying an existing furan ring, the directing effects of the substituents determine the position of further functionalization. The furan ring is susceptible to electrophilic substitution, and the existing alkyl and propenal groups on 3-(5-methyl-2-furanyl)-2-propenal will influence the position of any subsequent substitution reactions. numberanalytics.com

Synthetic Routes to Stereoisomers and Analogues of the Chemical Compound

Stereoisomers: The propenal chain of 3-(5-methyl-2-furanyl)-2-propenal contains a carbon-carbon double bond, which can exist as either the (E) (trans) or (Z) (cis) stereoisomer. The Wittig reaction offers a degree of control over this stereochemistry. While non-stabilized ylides typically yield (Z)-alkenes, the Schlosser modification of the Wittig reaction can be employed to selectively produce (E)-alkenes. wikipedia.orgharvard.edu This modification involves the use of phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine (B1666868) to its more stable form, which then leads to the (E)-product. wikipedia.org

Analogues: The synthesis of analogues of 3-(5-methyl-2-furanyl)-2-propenal can be readily achieved by varying the starting materials in the established synthetic routes.

Table 2: Synthesis of Analogues

| Synthetic Route | Variable Component | Resulting Analogue Structure | Example Starting Materials |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aldehyde | Analogue with different furan substituent | 2-Furaldehyde (no methyl group), 5-Nitro-2-furaldehyde |

| Claisen-Schmidt Condensation | Carbonyl Compound | Analogue with different propenal chain substituent | Propanal, Acetone (yields a propenone) |

| Wittig Reaction | Furan Aldehyde | Analogue with different furan substituent | Thiophene-2-carboxaldehyde (yields a thiophene (B33073) analogue) |

| Wittig Reaction | Phosphorus Ylide | Analogue with different propenal chain substituent | Ylide derived from propanal |

Preparative Strategies for Modified Derivatives of 3-(5-Methyl-2-furanyl)-2-propenal

The functional groups within 3-(5-methyl-2-furanyl)-2-propenal—the aldehyde, the alkene, and the furan ring—provide multiple sites for further chemical modification to create a library of derivatives.

Reactions of the Aldehyde Group: The aldehyde is a versatile functional group. It can be oxidized to the corresponding carboxylic acid, 3-(5-methyl-2-furanyl)-2-propenoic acid, using standard oxidizing agents. Conversely, it can be reduced to the allylic alcohol, 3-(5-methyl-2-furanyl)-2-propen-1-ol. Reductive amination is another key transformation, converting the aldehyde into various primary, secondary, or tertiary amines, which is a valuable strategy for producing bioactive compounds and pharmaceuticals from biomass-derived aldehydes. psu.edunih.gov

Reactions of the Alkene and Furan Ring: The conjugated double bond can undergo a variety of addition reactions. Catalytic hydrogenation can be used to selectively reduce the C=C double bond to yield 3-(5-methyl-2-furyl)propanal, or under stronger conditions, both the alkene and the aldehyde could be reduced. However, care must be taken as the furan ring itself is sensitive to certain reductive conditions and can be opened or saturated. nih.gov The furan ring can also be functionalized further through electrophilic substitution or participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions. numberanalytics.com The Brønsted acid-catalyzed ring-opening of substituted furans is another possible transformation, highlighting the influence of substituents on the reactivity of the furan moiety. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 5 Methyl 2 Furanyl 2 Propenal

Reaction Mechanisms of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl group in 3-(5-methyl-2-furanyl)-2-propenal is a classic electrophilic system, susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. The reactivity of this system is influenced by the electron-donating nature of the 5-methyl-2-furanyl group.

Table 1: Calculated Activation Barriers for Nucleophilic Addition to α,β-Unsaturated Carbonyls This table is illustrative and based on computational studies of similar compounds. Specific data for 3-(5-methyl-2-furanyl)-2-propenal may vary.

| Reactant | Isomer | Activation Barrier (TS2) for Addition (kJ mol⁻¹) |

| α,β-Unsaturated Carbonyl + Methylthiol | s-trans | 59 nih.gov |

| α,β-Unsaturated Carbonyl + Methylthiol | s-cis | No barrier computed nih.gov |

Furan (B31954) Ring Reactivity and Transformations

The furan ring in 3-(5-methyl-2-furanyl)-2-propenal is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609). wikipedia.org The presence of the methyl group at the 5-position further enhances this reactivity through its positive inductive effect (+I), which donates electron density to the ring. researchgate.net Conversely, the 2-propenal substituent acts as an electron-withdrawing group, which can deactivate the ring towards electrophilic attack to some extent.

Common reactions of the furan ring include:

Electrophilic Substitution: Furan undergoes reactions like nitration, halogenation, sulfonation, and acylation. pharmaguideline.com Due to the activating effect of the methyl group, electrophilic substitution in 3-(5-methyl-2-furanyl)-2-propenal would be expected to occur preferentially at the vacant positions of the furan ring.

Hydrogenation: The furan ring can be hydrogenated to dihydrofuran and subsequently to tetrahydrofuran (B95107). wikipedia.org

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. wikipedia.org

Ring Opening: Under certain acidic conditions, the furan ring can undergo hydrolysis to form a 1,4-dicarbonyl compound. wikipedia.org The stability of the furan ring is influenced by substituents; electron-withdrawing groups tend to stabilize it against acid-catalyzed polymerization and ring-opening. pharmaguideline.com

Radical Reactions and Their Role in Chemical Transformations of Furan Compounds

Furan and its derivatives are known to participate in radical reactions, which can be initiated by various means, including radiation. osti.gov These reactions are significant in various chemical transformations and have potential industrial applications. osti.gov The reaction of furan compounds with radicals can lead to the formation of a variety of products. For instance, the reaction of 3-methylfuran (B129892) with radicals like Cl, OH, or NO₃ can proceed via addition to the double bonds of the furan ring. researchgate.net This can lead to the formation of substituted furanones. researchgate.net

The presence of a methyl group on the furan ring can influence the reaction pathways. For example, in the reaction of 3-methylfuran, H-atom abstraction from the methyl group has been observed. researchgate.net The major removal process for furans from the atmosphere, particularly at night, is their reaction with the nitrate (B79036) radical (NO₃). researchgate.net

Polymerization Inhibition and Retardation Kinetics in the Presence of Furanic Inhibitors

Furan derivatives can act as inhibitors or retarders in radical polymerization reactions. researchgate.net This inhibitory effect is crucial in processes where unwanted polymerization needs to be controlled, such as during the storage and transport of reactive monomers. The mechanism of inhibition often involves the reaction of the furanic compound with the growing polymer radicals, terminating the chain reaction.

Interactions with Specific Chemical Species (e.g., azo/diazo compounds, reducing agents)

The reactivity of 3-(5-methyl-2-furanyl)-2-propenal extends to specific chemical species.

Azo/Diazo Compounds: Furan can react with diazonium salts. For instance, the reaction of furan with benzene diazonium salt can yield 2-phenyl furan instead of an azo compound. pharmaguideline.com Cobalt(II)-porphyrin complexes can activate α-diazocarbonyls to generate Co(III)-carbene radicals, which then undergo tandem radical addition reactions with alkynes to synthesize furans. organic-chemistry.org

Reducing Agents: The α,β-unsaturated aldehyde functionality can be selectively reduced. Common reducing agents can target either the carbon-carbon double bond or the carbonyl group. For example, catalytic hydrogenation can reduce the double bond, while specific hydride reagents might preferentially reduce the aldehyde to an alcohol. The reduction of a simple furan ring to tetrahydrofuran without ring opening can be challenging. pharmaguideline.com However, derivatives like furoic acid can be decomposed into dihydrofurans. pharmaguideline.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Methyl 2 Furanyl 2 Propenal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 3-(5-methyl-2-furanyl)-2-propenal, a combination of one-dimensional and multidimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

Unidimensional NMR (¹H, ¹³C) Spectral Analysis

The ¹H NMR spectrum of 3-(5-methyl-2-furanyl)-2-propenal exhibits characteristic signals corresponding to the furan (B31954) ring, the propenal chain, and the methyl group protons. The aldehydic proton is expected to resonate at the most downfield position due to the strong deshielding effect of the carbonyl group and its position within the conjugated system. The olefinic protons of the propenal moiety will appear as doublets, with their coupling constant indicative of a trans configuration. The furan ring protons will also present as doublets, and the methyl protons will appear as a singlet.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the aldehyde is the most deshielding, appearing at the lowest field. The carbons of the furan ring and the propenal chain will resonate in the aromatic/olefinic region, while the methyl carbon will be found in the aliphatic region at a characteristic upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(5-Methyl-2-furanyl)-2-propenal

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| 1 | 9.5 - 9.9 | 190 - 195 | d |

| 2 | 6.2 - 6.6 | 125 - 130 | dd |

| 3 | 7.2 - 7.6 | 150 - 155 | d |

| 4 | 6.5 - 6.9 | 110 - 115 | d |

| 5 | 6.0 - 6.4 | 108 - 112 | d |

| 6 | - | 155 - 160 | - |

| 7 | - | 150 - 155 | - |

| 8 | 2.3 - 2.5 | 13 - 15 | s |

Note: Predicted values are based on established chemical shift ranges for similar functional groups and structures. pdx.edudu.educarlroth.comsigmaaldrich.com

Multidimensional NMR (COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the structural assignments derived from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-(5-methyl-2-furanyl)-2-propenal, COSY would show correlations between the aldehydic proton (H-1) and the adjacent olefinic proton (H-2), and between the two olefinic protons (H-2 and H-3). It would also confirm the coupling between the two furan ring protons (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, H-1 to C-1, H-2 to C-2, and the methyl protons (H-8) to the methyl carbon (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the aldehydic proton (H-1) showing correlations to the olefinic carbons C-2 and C-3, and the furan ring proton H-4 showing a correlation to the olefinic carbon C-3, thus establishing the connectivity between the furan ring and the propenal side chain. Further correlations from the methyl protons (H-8) to the furan carbons C-6 and C-7 would confirm the position of the methyl group on the furan ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman). acs.org

The Infrared (IR) spectrum of 3-(5-methyl-2-furanyl)-2-propenal is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde, typically found in the region of 1660-1680 cm⁻¹. researchgate.net The C=C stretching vibrations of the propenal chain and the furan ring will appear in the 1500-1650 cm⁻¹ region. udayton.eduglobalresearchonline.net C-H stretching vibrations for the aldehyde, vinyl, and aromatic protons are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C-O-C stretching of the furan ring typically appears around 1000-1300 cm⁻¹. researchgate.net

The Raman spectrum will provide complementary information. Due to the conjugated system, the C=C stretching vibrations are expected to show strong Raman scattering. The C=O stretch, while strong in the IR, will be weaker in the Raman spectrum. The symmetric vibrations of the furan ring are also expected to be prominent. acs.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 3-(5-Methyl-2-furanyl)-2-propenal

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (aldehyde) | 2810-2830, 2710-2730 | 2810-2830, 2710-2730 |

| C-H stretch (vinyl & furan) | 3000-3100 | 3000-3100 |

| C-H stretch (methyl) | 2850-2960 | 2850-2960 |

| C=O stretch (conjugated) | 1660-1680 (strong) | 1660-1680 (weak) |

| C=C stretch (alkene & furan) | 1500-1650 (medium-strong) | 1500-1650 (strong) |

| C-O-C stretch (furan) | 1000-1300 (strong) | 1000-1300 (medium) |

Note: Predicted values are based on typical frequencies for the respective functional groups. acs.orgresearchgate.netudayton.eduglobalresearchonline.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For 3-(5-methyl-2-furanyl)-2-propenal (C₈H₈O₂), the calculated exact mass is 136.05243 Da.

Electron Ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak ([M]⁺) at m/z 136 would be observed. A prominent fragmentation pathway for furan derivatives is the loss of a CHO radical (29 Da) from the aldehyde group, leading to a fragment at m/z 107. researchgate.netnist.govsphinxsai.com Another characteristic fragmentation is the cleavage of the C-C bond between the furan ring and the propenal chain. The stability of the 5-methyl-2-furyl cation would likely result in a significant peak at m/z 95. Further fragmentation of the furan ring itself can also occur. mdpi.comed.ac.uk

Table 3: Predicted Key HRMS Fragments for 3-(5-Methyl-2-furanyl)-2-propenal

| m/z (Predicted) | Proposed Fragment Ion | Formula |

| 136.0524 | [M]⁺ | [C₈H₈O₂]⁺ |

| 135.0446 | [M-H]⁺ | [C₈H₇O₂]⁺ |

| 107.0497 | [M-CHO]⁺ | [C₇H₇O]⁺ |

| 95.0497 | [5-Methyl-2-furyl cation]⁺ | [C₅H₅O]⁺ |

Note: Predicted m/z values are based on the expected fragmentation of the molecule. researchgate.netnist.govsphinxsai.commdpi.comed.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. youtube.com The extended π-system of 3-(5-methyl-2-furanyl)-2-propenal, which encompasses the furan ring and the propenal side chain, is expected to give rise to a strong absorption in the ultraviolet region. libretexts.org

Table 4: Predicted UV-Vis Absorption Data for 3-(5-Methyl-2-furanyl)-2-propenal

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 300 - 340 | High |

| n → π | > 340 | Low |

Note: Predicted values are based on the analysis of similar conjugated furan systems. youtube.comlibretexts.orglibretexts.orgresearchgate.netspectrabase.com

Computational and Theoretical Chemistry Studies of 3 5 Methyl 2 Furanyl 2 Propenal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-(5-methyl-2-furanyl)-2-propenal, these calculations reveal details about its electronic distribution and how it influences the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of furan (B31954) derivatives. While specific DFT studies on 3-(5-methyl-2-furanyl)-2-propenal are not extensively documented in publicly available literature, the well-established methodologies applied to similar compounds, such as (E)-3-(5-methyl furan-2-yl)-1-phenyl prop-2-en-1-one, provide a robust framework for understanding its characteristics. rsc.org

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a variety of properties. These include bond lengths, bond angles, and dihedral angles, which are crucial for defining the molecule's three-dimensional structure. Furthermore, DFT is instrumental in calculating electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are essential for predicting a molecule's response to an external electric field and its potential applications in nonlinear optics.

Table 1: Predicted Molecular Properties of a Furan-Propenal Derivative using DFT (Note: Data is analogous from a study on a closely related phenyl-substituted compound and serves as a predictive example for 3-(5-Methyl-2-furanyl)-2-propenal)

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| Mean Polarizability (α) | 20 - 25 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | 15 - 20 x 10⁻³⁰ esu |

These calculated values help in understanding the charge distribution within the molecule, where the conjugated system of the furan ring and the propenal group leads to a significant dipole moment and polarizability.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For furan and its derivatives, the HOMO is typically a π-orbital delocalized over the furan ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating methyl group and the electron-withdrawing propenal group in 3-(5-methyl-2-furanyl)-2-propenal is expected to influence the energies of these frontier orbitals. The methyl group would raise the HOMO energy, while the propenal group would lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted furan. This smaller energy gap suggests that 3-(5-methyl-2-furanyl)-2-propenal would be more reactive and susceptible to electronic transitions at lower energies.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap (Note: Values are estimations based on trends observed in related furan derivatives)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 |

Conformational Analysis and Energy Landscapes via Computational Methods

The presence of rotatable single bonds in 3-(5-methyl-2-furanyl)-2-propenal gives rise to different spatial arrangements, or conformations. Computational methods are employed to explore the potential energy surface (PES) of the molecule, identifying the most stable conformers and the energy barriers between them.

The primary conformational flexibility in 3-(5-methyl-2-furanyl)-2-propenal arises from the rotation around the C2-Cα bond (linking the furan ring and the propenal group) and the Cα-Cβ bond (within the propenal chain). This leads to the possibility of s-trans and s-cis conformers with respect to the propenal moiety, and different orientations of the furan ring relative to the side chain.

A potential energy surface scan involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step. This process generates an energy profile that reveals the low-energy conformers and the transition states connecting them. For similar acrolein derivatives, the s-trans conformer is generally found to be more stable than the s-cis conformer due to reduced steric hindrance. The orientation of the furan ring is also crucial, with planar or near-planar arrangements often being energetically favored to maximize conjugation.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and understand its vibrational and electronic properties.

For 3-(5-methyl-2-furanyl)-2-propenal, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) and Raman vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. These calculations are sensitive to the electronic environment of each nucleus and can help in the assignment of experimental NMR signals.

Vibrational Spectroscopy: DFT calculations can predict the harmonic vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in experimental IR and Raman spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. globalresearchonline.net This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, typically π → π* transitions in conjugated systems like 3-(5-methyl-2-furanyl)-2-propenal.

Table 3: Predicted Spectroscopic Data for 3-(5-Methyl-2-furanyl)-2-propenal (Note: Data is based on characteristic values for the functional groups and trends from analogous compounds)

| Spectroscopic Technique | Predicted Parameter | Characteristic Values/Ranges |

| ¹H NMR | Chemical Shift (ppm) | Aldehydic H: 9.5-9.7; Vinylic H: 6.0-7.5; Furan H: 6.0-7.0; Methyl H: 2.2-2.4 |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl C: 190-195; Vinylic C: 120-155; Furan C: 110-155; Methyl C: 13-15 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C=O stretch: 1670-1690; C=C stretch: 1610-1640; Furan ring stretch: 1500-1580 |

| UV-Vis Spectroscopy | λmax (nm) | 300 - 330 (π → π* transition) |

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase (e.g., in a solvent or as part of a larger system) over time.

To date, no specific molecular dynamics simulations for 3-(5-methyl-2-furanyl)-2-propenal have been reported in the scientific literature. However, MD simulations of furan and its derivatives have been performed to understand their behavior in solution and as part of larger polymeric systems. psu.edu

For 3-(5-methyl-2-furanyl)-2-propenal, an MD simulation would involve placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms in the system. This would allow for the study of:

Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and dynamics.

Intramolecular Dynamics: The flexibility of the molecule, including the rotation around single bonds and the vibrational motions of its functional groups.

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces) between the solute molecule and the solvent, or between multiple solute molecules at higher concentrations.

Such simulations would be invaluable for understanding how the environment influences the properties and behavior of 3-(5-methyl-2-furanyl)-2-propenal.

Chromatographic and Advanced Separation Techniques for 3 5 Methyl 2 Furanyl 2 Propenal

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 3-(5-Methyl-2-furanyl)-2-propenal. For qualitative analysis, GC-MS provides a mass spectrum that serves as a chemical fingerprint, allowing for structural elucidation and confirmation. nih.govajprd.com The fragmentation pattern of the compound under electron ionization (EI) can be compared with spectral libraries for positive identification. ajprd.comhmdb.ca

Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. nih.gov The use of an internal standard is recommended to improve the accuracy and precision of the quantification. For furan (B31954) analysis, deuterated analogs such as furan-d4 (B140817) are often employed. thermofisher.com In complex matrices, such as food or environmental samples, techniques like headspace sampling or solid-phase microextraction (SPME) can be used to extract and concentrate the analyte before GC-MS analysis. shimadzu.comrestek.com A study on furan and alkylfurans in processed foods highlighted the use of a triple quadrupole GC-MS system with an SPME Arrow for enhanced sensitivity and reliability. shimadzu.com

Table 1: Illustrative GC-MS Parameters for the Analysis of 3-(5-Methyl-2-furanyl)-2-propenal

| Parameter | Setting |

| GC System | Agilent 7890B or similar |

| Mass Spectrometer | 5977A MSD or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 6 min) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Scan Range | 50-600 amu |

This table presents typical starting parameters; method optimization is required for specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including furan derivatives. nih.govdgaequipment.com For 3-(5-Methyl-2-furanyl)-2-propenal, a reversed-phase HPLC method using a C8 or C18 column is often suitable. nih.govjrespharm.com The mobile phase typically consists of a mixture of water (often acidified with acetic or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govshimadzu.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector at a wavelength where the analyte exhibits maximum absorbance. shimadzu.com

Method development involves optimizing parameters such as the column type, mobile phase composition (isocratic or gradient elution), flow rate, and detector wavelength to achieve good resolution, peak shape, and analysis time. researchgate.net Once developed, the method must be validated according to ICH guidelines to ensure its reliability. researchgate.net Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). jrespharm.com For instance, a validated HPLC method for furan derivatives in coffee demonstrated good linearity (r² ≥ 0.998), recovery (≥89.9%), and precision (intraday ≤ 4.2%, interday ≤ 4.5%). nih.gov

Table 2: Example of HPLC Method Parameters and Validation for Furan Derivatives

| Parameter | Specification |

| HPLC System | Shimadzu Prominence or Agilent 1100/1200 series |

| Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% acetic acid in water (A) and methanol (B) |

| Flow Rate | 0.5 mL/min |

| Detector | DAD at 280 nm |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (Recovery %) | 80 - 120% |

| Precision (RSD %) | < 6% |

| LOD | e.g., 50 µg/L |

| LOQ | e.g., 150 µg/L |

This table is illustrative and based on methods for similar furan compounds; specific values would need to be determined experimentally for 3-(5-Methyl-2-furanyl)-2-propenal.

Thin-Layer Chromatography (TLC) Applications for Separation and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of chemical compounds. libretexts.org It can be used to monitor the progress of a reaction, identify compounds by comparing their retention factors (Rf) with standards, and to get a preliminary idea of the purity of a sample. libretexts.org For the separation of 3-(5-Methyl-2-furanyl)-2-propenal, a normal-phase TLC system is typically used, where the stationary phase is polar (e.g., silica (B1680970) gel) and the mobile phase is a less polar solvent mixture. khanacademy.orgyoutube.com

The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. google.com The polarity of the mobile phase can be adjusted to optimize the Rf value of the target compound, which should ideally be between 0.2 and 0.8 for good separation. Visualization of the spots on the TLC plate can be done under UV light if the compound is UV-active, or by using a staining reagent that reacts with the aldehyde functional group. A pure compound should ideally give a single spot on the TLC plate. youtube.com

Table 3: Potential TLC System for 3-(5-Methyl-2-furanyl)-2-propenal Analysis

| Parameter | Description |

| Stationary Phase | TLC plates coated with silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Sample Application | Spotting a dilute solution of the compound using a capillary tube |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm) and/or staining with an aldehyde-specific reagent |

| Analysis | Calculation of the Retention Factor (Rf) value |

The mobile phase composition is a starting point and may require optimization.

Strategies for Sample Derivatization to Enhance Chromatographic Performance

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. mdpi.com For 3-(5-Methyl-2-furanyl)-2-propenal, derivatization can be employed to improve its volatility for GC analysis or to enhance its detectability in HPLC.

In GC-MS, aldehydes are commonly derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.govsigmaaldrich.com This reaction forms a stable oxime derivative that is more volatile and has excellent electron-capturing properties, leading to higher sensitivity in detection. nih.gov This approach has been successfully used for the analysis of various aldehydes in complex matrices. nih.govnih.gov

For HPLC analysis, aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a colored and UV-active hydrazone derivative, which can be easily detected by a UV-Vis or DAD detector with high sensitivity. Other derivatization reagents for HPLC include those that introduce a fluorescent tag to the molecule, further enhancing detection sensitivity. researchgate.net Pre-column derivatization methods can be optimized for reaction time, temperature, and reagent concentration to ensure complete conversion of the analyte. nih.gov

Development of Comprehensive Two-Dimensional Chromatography Techniques (e.g., GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that provides significantly higher peak capacity and resolution compared to conventional one-dimensional GC. chromatographyonline.com This is particularly advantageous for the analysis of complex samples where the target analyte may co-elute with other matrix components. dtic.milresearchgate.net In GC×GC, the effluent from a primary column is continuously transferred to a second, shorter column with a different stationary phase for further separation. chromatographyonline.com

For the analysis of volatile compounds like 3-(5-Methyl-2-furanyl)-2-propenal in complex mixtures such as food aromas or environmental samples, a common GC×GC setup involves a nonpolar primary column and a polar secondary column. chromatographyonline.com This arrangement separates compounds based on their volatility in the first dimension and their polarity in the second dimension, resulting in a structured two-dimensional chromatogram. The increased separation power of GC×GC can resolve isomeric compounds and separate target analytes from interfering matrix components, leading to more accurate identification and quantification. researchgate.netnih.gov Coupling GC×GC with a time-of-flight mass spectrometer (TOF-MS) provides high-speed data acquisition, which is necessary to capture the narrow peaks eluting from the second dimension, and offers the added advantage of mass spectral information for compound identification. youtube.com

Applications in Materials Science and Polymer Chemistry

Monomer Potential of 3-(5-Methyl-2-furanyl)-2-propenal in Polymer Synthesis

The structure of 3-(5-Methyl-2-furanyl)-2-propenal, featuring both a vinyl group and an aldehyde, suggests its potential to participate in polymer synthesis through several mechanisms. The conjugated system of the propenal group can be susceptible to chain-growth polymerization methods such as free-radical, cationic, and anionic polymerization.

Free-Radical Polymerization: The vinyl group in 3-(5-Methyl-2-furanyl)-2-propenal can theoretically undergo free-radical polymerization. However, the presence of the furan (B31954) ring and the aldehyde group can introduce complexities. Furan rings are known to act as inhibitors or retarders in radical polymerizations, which could affect the polymerization kinetics and the molecular weight of the resulting polymer.

Cationic and Anionic Polymerization: The furan ring can also participate in cationic polymerization, acting as an electron-rich aromatic system. Conversely, the electron-withdrawing nature of the aldehyde group could make the vinyl group amenable to anionic polymerization. Studies on related furan derivatives have shown that the polymerization mechanism is highly dependent on the initiator and reaction conditions. For instance, furan and its alkyl derivatives can be polymerized through cationic mechanisms, while the polymerization of furan-containing monomers with electron-withdrawing groups can be initiated by anionic species. scispace.comyoutube.comyoutube.com

Polycondensation Reactions: The aldehyde functionality of 3-(5-Methyl-2-furanyl)-2-propenal opens the door to its use in step-growth polymerization or polycondensation reactions. It can react with various co-monomers, such as phenols, ureas, or melamines, to form thermosetting resins. This is a well-established chemistry for furfural (B47365), a related compound, which is used to produce furan resins. researchgate.net

Diels-Alder Polymerization: The furan moiety can act as a diene in Diels-Alder reactions, a powerful tool for creating complex architectures, including crosslinked and thermally reversible polymers. nih.govmasterorganicchemistry.com This functionality allows for the synthesis of polymers with unique properties, such as self-healing capabilities. researchgate.netnih.gov The reaction of the furan ring in a polymer backbone with a bismaleimide, for example, can lead to the formation of a crosslinked network that can be reversed upon heating. researchgate.netmdpi.com

While direct studies on the homopolymerization of 3-(5-Methyl-2-furanyl)-2-propenal are not extensively reported in the literature, the known reactivity of its constituent functional groups provides a strong basis for its potential as a versatile monomer in polymer synthesis.

Investigation of 3-(5-Methyl-2-furanyl)-2-propenal as an Inhibitor in Polymerization Processes

Furan compounds, particularly those with unsaturated side chains, have been investigated for their inhibitory or retarding effects on radical polymerization. researchgate.netmilanpolymerdays.org This behavior is attributed to the ability of the furan ring, specifically at the C-5 position, and the conjugated double bonds in the side chain to react with growing polymer radicals, forming stable, less reactive radical species that slow down or halt the polymerization process. researchgate.netmilanpolymerdays.org

A study on the radical polymerization of vinyl acetate (B1210297) in the presence of various furan derivatives demonstrated that compounds with a double bond in the side group, such as furylacrolein and furanacrylic acid, act as inhibitors. researchgate.netmilanpolymerdays.org The inhibitory effect was found to be influenced by the nature of the substituent on the side chain, which affects the stability of the radical formed upon reaction with a propagating radical. researchgate.net

This inhibitory characteristic of 3-(5-Methyl-2-furanyl)-2-propenal could be harnessed to control polymerization reactions, preventing premature or runaway polymerization, which is a significant safety concern in industrial processes. rsc.orgrsc.org

Table 1: Investigated Furan Compounds as Polymerization Inhibitors and Their Potential Reaction Sites

| Compound | Potential Radical Attack Site(s) | Observed Effect | Reference |

| Furylacrolein | C-5 of furan ring, side chain double bond | Inhibition | researchgate.netmilanpolymerdays.org |

| Furanacrylic acid | C-5 of furan ring, side chain double bond | Inhibition | researchgate.netmilanpolymerdays.org |

| 5-Methyl-furanacrylic acid | Side chain double bond (C-5 blocked) | Inhibition (steric hindrance noted) | milanpolymerdays.org |

| Furfurylidenbutanal | C-5 of furan ring, side chain double bond | Inhibition | milanpolymerdays.org |

Development of Novel Carbon-Based Materials Utilizing Furanic Precursors

Furanic compounds derived from biomass are gaining attention as sustainable precursors for the synthesis of advanced carbon materials. acs.orgnih.gov The pyrolysis of organic compounds, including furan derivatives, under controlled conditions can yield various carbon nanostructures such as carbon nanotubes and nanospheres. acs.orgnih.gov The high carbon content and the inherent ring structure of furanic compounds make them suitable candidates for this purpose.

The synthesis of carbon nanomaterials is influenced by factors such as the pyrolysis temperature, the type of precursor, and the presence of a catalyst. acs.org The structure and properties of the resulting carbon material can be tailored by controlling these parameters. For instance, the addition of transition metals during pyrolysis can catalyze the formation of graphitic structures. nih.gov

While specific research on the use of 3-(5-Methyl-2-furanyl)-2-propenal for carbon material synthesis is limited, studies on the pyrolysis of other furan-containing polymers and biomass-derived molecules demonstrate the feasibility of this approach. The resulting carbon materials have potential applications in various fields, including catalysis, energy storage, and electronics, owing to their high surface area, conductivity, and stability.

Synthesis and Characterization of Polymers and Copolymers Incorporating the Chemical Compound

The bifunctional nature of 3-(5-Methyl-2-furanyl)-2-propenal allows for its incorporation into a variety of polymer and copolymer structures, leading to materials with tailored properties.

Polyesters and Polyamides: Furan-based monomers, particularly dicarboxylic acids and diols derived from furfural, are being extensively studied for the synthesis of polyesters and polyamides. rsc.orgacs.orgbohrium.comnih.govmdpi.comiaea.org These bio-based polymers are seen as potential alternatives to their petroleum-based counterparts like PET and nylons. acs.org The rigid furan ring can impart desirable thermal and mechanical properties to the polymer backbone. researchgate.netresearchgate.net For example, poly(ethylene furanoate) (PEF), synthesized from a furan-based monomer, exhibits superior gas barrier properties compared to PET. specialchem.com It is conceivable that derivatives of 3-(5-Methyl-2-furanyl)-2-propenal, after chemical modification of the aldehyde and/or the double bond to diol or diacid functionalities, could be used to synthesize novel furan-based polyesters and polyamides. A Chinese patent describes the preparation of various bio-based furan monomers, including those with structures that could be derived from 3-(5-Methyl-2-furanyl)-2-propenal, and their use in generating polyesters, epoxy resins, and polyamides. bohrium.com

Copolymers: 3-(5-Methyl-2-furanyl)-2-propenal can be copolymerized with other vinyl monomers to modify the properties of existing polymers. The incorporation of the furan moiety can introduce functionalities for cross-linking, for example, through Diels-Alder reactions, leading to thermosets or self-healing materials. researchgate.netnih.govmdpi.comamanote.comnih.gov The copolymerization of furan-containing monomers with conventional monomers like styrene (B11656) or acrylates has been explored to create polymers with specific thermal and mechanical characteristics. nih.govacs.org

Characterization of Furan-Based Polymers: The characterization of polymers derived from furan-based monomers typically involves a suite of analytical techniques to determine their structure, molecular weight, and physical properties.

Structural Analysis: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the polymer and the incorporation of the furan monomer. nih.gov

Thermal Properties: Differential Scanning Calorimetry (DSC) is employed to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer. nih.govresearchgate.netacs.org

Mechanical Properties: Dynamic Mechanical Analysis (DMA) and tensile testing are used to evaluate the mechanical performance of the polymers, including their modulus, strength, and ductility. specialchem.comacs.org

The properties of polymers containing 3-(5-Methyl-2-furanyl)-2-propenal would be expected to be influenced by the furan ring, which can enhance rigidity and thermal stability, and the side chain, which can be further functionalized.

Table 2: Potential Polymer Architectures and Expected Properties from 3-(5-Methyl-2-furanyl)-2-propenal

| Polymer Type | Potential Synthetic Route | Key Expected Properties |

| Homopolymer | Chain-growth polymerization (radical, cationic, anionic) | Thermoplastic with potential for further functionalization |

| Copolymers | Copolymerization with vinyl monomers | Modified thermal and mechanical properties, sites for cross-linking |

| Furan Resins | Polycondensation with phenols, urea, etc. | Thermosetting, high thermal stability |

| Polyesters/Polyamides | Conversion to diol/diacid followed by polycondensation | Bio-based, potentially high performance with good barrier properties |

| Reversible Networks | Diels-Alder reaction of furan moiety with bismaleimides | Self-healing, recyclable thermosets |

Biochemical Interactions and Biotransformations Non Human Focus

Microbial Metabolism and Transformation Pathways of Furan-Containing Compounds

Microorganisms have evolved sophisticated mechanisms to metabolize furan (B31954) compounds, which are common in nature and can be generated from the thermal treatment of carbohydrates. nih.gov While furanic aldehydes can be toxic to many microbes, a variety of bacteria and, to a lesser extent, fungi can utilize them as a source of carbon and energy. nih.govasm.org The initial steps in the degradation of furanic aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) typically involve oxidation and/or reduction to the corresponding carboxylic acids and alcohols. nih.gov

In a well-studied pathway, furfural is oxidized to 2-furoic acid. This intermediate is then converted to 2-oxoglutarate. nih.gov Similarly, HMF is first transformed into 2,5-furandicarboxylic acid (FDCA), which is then further metabolized. nih.gov The degradation of 2-furoic acid in organisms like Cupriavidus basilensis HMF14 proceeds via the "Trudgill pathway". nih.gov The interest in these microbial pathways is driven by their potential for detoxifying lignocellulosic hydrolysates, which are rich in inhibitory furan aldehydes. nih.gov

Table 1: Examples of Furan-Degrading Microorganisms

| Microorganism | Furan Compound Metabolized | Key Metabolic Step/Product |

|---|---|---|

| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural (HMF) | Oxidation to 2-furoic acid and 2,5-furandicarboxylic acid (FDCA) |

| Pseudomonas putida Fu1 | Furfural, Furfuryl alcohol, 2-Furoic acid | Aerobic degradation pathway proposed |

| Coniochaeta ligniaria | Furanic aldehydes | Fungal degradation |

Biocatalytic Hydrogenation of Related Furanic Chalcones by Yeast Strains

The structure of 3-(5-Methyl-2-furanyl)-2-propenal contains an α,β-unsaturated carbonyl system, which is characteristic of chalcones. Chalcones are plant-derived compounds that serve as precursors for all known flavonoids. nih.gov The selective hydrogenation of the C=C double bond in these systems is a reaction of significant interest, particularly for producing dihydrochalcones, which have applications in the food industry as sweeteners. nih.gov

Biocatalysis using microorganisms like yeast and cyanobacteria offers an environmentally friendly method for this transformation. nih.gov Ene-reductases, a class of flavoenzymes found in these organisms, can selectively catalyze the hydrogenation of the activated C=C bond of α,β-unsaturated carbonyl molecules. nih.gov For instance, the biotransformation of 2′-hydroxychalcone by certain yeast strains can yield the corresponding dihydrochalcone. nih.gov While specific studies on 3-(5-Methyl-2-furanyl)-2-propenal are limited, the extensive research on related furanic and phenolic chalcones demonstrates the high potential of yeast-based systems for the biocatalytic reduction of its propenal side chain.

Table 2: Examples of Biotransformation of Chalcones

| Microorganism/Enzyme | Substrate | Product | Yield |

|---|---|---|---|

| Yeast strains | 2′-Hydroxychalcone | Dihydrochalcone | 2–98% |

| Rhodococcus sp. | Chalconaringenin | Dihydrochalconaringenin (Phloretin) | 84% |

Chemoenzymatic Synthesis of Derivatized Furan Propenals

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach is valuable for producing complex chiral molecules from readily available starting materials. nih.gov For furan-containing compounds, enzymes like dioxygenases can be used to perform highly specific cis-dihydroxylation reactions on aromatic rings, creating chiral diol intermediates. nih.gov

These chiral building blocks, derived from furan or benzofuran (B130515) precursors, can then be converted through conventional chemical reactions into a variety of derivatized products. nih.govresearchgate.net This strategy allows for the efficient synthesis of complex natural products containing the furan motif without the need for extensive de novo ring construction. nih.gov While direct chemoenzymatic synthesis of 3-(5-Methyl-2-furanyl)-2-propenal is not prominently documented, the principles have been successfully applied to synthesize related complex molecules like (-)-ribisins A and B from dibenzo[b,d]furan. nih.gov

Investigation of Metabolic Fates in Non-Human Biological Systems

In biological systems, the metabolic fate of furan-containing xenobiotics is primarily dictated by oxidation of the furan ring, a reaction often catalyzed by cytochrome P450 (P450) enzymes. nih.gov This oxidation generates highly reactive electrophilic intermediates. The specific nature of this intermediate depends on the substitution pattern of the furan ring. nih.gov

For many furan compounds, this metabolic activation leads to the formation of a reactive cis-enedione intermediate via the opening of the furan ring. nih.gov This electrophilic species can then covalently bind to cellular nucleophiles, such as amino acid residues in proteins or bases in DNA, which is the underlying mechanism for the observed toxicity of some furans. nih.gov Studies involving the administration of furan to rats have confirmed that furan is metabolized into a protein-binding intermediate by a P450-dependent process and can lead to the formation of DNA adducts, albeit at low levels. nih.gov The metabolic pathway of prazosin, a drug containing a furan ring, has been shown in liver microsomes to proceed through a γ-ketoenal intermediate, consistent with this ring-opening mechanism. nih.gov

Occurrence, Isolation, and Analytical Detection in Complex Natural Matrices

Identification and Characterization of 3-(5-Methyl-2-furanyl)-2-propenal in Natural Products and Biomass

The compound 3-(5-Methyl-2-furanyl)-2-propenal belongs to the class of furan (B31954) derivatives, which are commonly formed during the thermal processing of foods through the Maillard reaction and caramelization. This reaction involves sugars and amino acids, which are abundant in many natural products. While specific data on the natural occurrence of 3-(5-Methyl-2-furanyl)-2-propenal is limited, its formation is anticipated in materials rich in pentose (B10789219) and hexose (B10828440) sugars that undergo heat treatment, such as wood and agricultural residues.

The thermal degradation of carbohydrates and the Maillard reaction are key pathways for the formation of a wide array of furan compounds. researchgate.netnih.gov For instance, the roasting of coffee beans, a process involving intense heat, leads to the generation of numerous volatile compounds, including a significant number of furans. foodsciencejournal.comjapsonline.com Studies have identified related compounds like 5-methylfurfural (B50972) in roasted coffee, with its concentration increasing with the roasting time. japsonline.com Given that 3-(5-Methyl-2-furanyl)-2-propenal is a substituted furan aldehyde, its presence in roasted coffee and other heated food products is highly probable. The compound is structurally related to other furan derivatives that have been identified in various foods. For example, a similar compound, 3-(3-Furanyl)-2-methyl-2-propenal, has been detected in pulses, although not quantified. foodb.ca

The characterization of such compounds in complex matrices like biomass and food relies on advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the identification of volatile and semi-volatile organic compounds. japsonline.comuoregon.edu The mass spectrum of 3-(5-Methyl-2-furanyl)-2-propenal would provide a unique fragmentation pattern, allowing for its positive identification when compared against a spectral library or a pure standard.

Advanced Extraction and Isolation Methodologies from Complex Natural Sources

The extraction and isolation of 3-(5-Methyl-2-furanyl)-2-propenal from complex natural sources like biomass and food present a significant challenge due to the compound's volatility and the intricate nature of the matrix. Modern extraction techniques are designed to be efficient, sensitive, and often solvent-minimized.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted method for the analysis of volatile and semi-volatile compounds in food and environmental samples. researchgate.netmdpi.combohrium.com This technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. The volatile analytes, including furan derivatives, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is critical for the selective and efficient extraction of the target analyte. For furan derivatives, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have proven effective. japsonline.com The optimization of extraction parameters, including temperature, time, and sample volume, is crucial for achieving high sensitivity and reproducibility. researchgate.net

Solvent extraction can also be employed, particularly for less volatile compounds or when a larger sample volume is required. A mixture of diethyl ether and n-pentane has been used for the extraction of volatile compounds from ground coffee. acs.org However, this method is more labor-intensive and can suffer from the loss of highly volatile compounds during solvent evaporation.

For the isolation of furan derivatives from biomass, processes involving acid-catalyzed dehydration are common. researchgate.net The resulting compounds can then be extracted using organic solvents.

The table below summarizes some of the advanced extraction techniques applicable to the analysis of furan derivatives.

| Extraction Technique | Principle | Applicable Matrices | Advantages |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Food (e.g., coffee, baby food), Environmental samples | Solvent-free, simple, sensitive, easily automated. researchgate.netbohrium.com |

| Dynamic Headspace Sampling | Volatiles are purged from the sample with an inert gas and trapped on an adsorbent. | Coffee, other aromatic products | Efficient for highly volatile compounds. uoregon.edu |

| Solvent Extraction | Dissolution of target compounds in a suitable organic solvent. | Ground coffee, biomass | Can handle larger sample sizes. acs.org |

Quantitative Analysis of the Chemical Compound in Environmental and Food Samples (e.g., coffee)

Accurate quantification of 3-(5-Methyl-2-furanyl)-2-propenal in diverse and complex matrices like coffee and environmental samples necessitates robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant technique for the quantitative analysis of furan derivatives. mdpi.comnih.gov

For quantitative analysis, an internal standard is typically used to correct for variations in extraction efficiency and instrument response. A deuterated analog of the target analyte, if available, is the ideal internal standard. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target compound and the internal standard. thermofisher.com

The development of a quantitative method involves the preparation of a calibration curve using standard solutions of 3-(5-Methyl-2-furanyl)-2-propenal at known concentrations. The response ratio of the analyte to the internal standard is plotted against the concentration to establish a linear relationship.

Studies on the quantification of related furan derivatives in coffee provide valuable insights. For example, a headspace GC-MS method was developed to analyze furan and its major derivatives in coffee products, with furan and 2-methylfuran (B129897) being the most abundant. nih.gov Another study successfully quantified four major furan derivatives in coffee grounds and brews using a high-performance liquid chromatography (HPLC) method. nih.gov

The table below presents typical parameters for the quantitative analysis of furan derivatives using HS-SPME-GC-MS, which would be applicable for 3-(5-Methyl-2-furanyl)-2-propenal.

| Analytical Parameter | Typical Value/Condition | Reference |

| GC Column | Capillary column (e.g., DB-WAX, HP-5MS) | mdpi.com |

| Injection Mode | Splitless or split | japsonline.com |

| Carrier Gas | Helium | mdpi.com |

| Oven Temperature Program | Ramped from a low initial temperature to a final high temperature | japsonline.com |

| MS Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | mdpi.comthermofisher.com |

| Quantification | Internal Standard Calibration | researchgate.net |

Structure Reactivity and Structure Function Relationship Studies of 3 5 Methyl 2 Furanyl 2 Propenal and Its Analogues

Elucidation of Reactive Sites and Mechanistic Pathways via Structural Modifications

The molecular structure of 3-(5-methyl-2-furanyl)-2-propenal, featuring a furan (B31954) ring conjugated with a propenal side chain, presents several potential sites for chemical reactions. The primary reactive sites include the furan ring, the carbon-carbon double bond of the propenal group, and the aldehyde functional group.

The metabolism of furan-containing compounds is a key area of investigation for understanding their biological activities and potential toxicities. It is widely recognized that the harmful effects of many furan derivatives necessitate metabolic activation, typically initiated by the oxidation of the furan ring. nih.gov This bioactivation is often catalyzed by cytochrome P450 enzymes, leading to the formation of highly reactive electrophilic intermediates. nih.govnih.gov

Depending on the substituents present on the furan ring, this oxidation can proceed via two main pathways, yielding either an epoxide or a cis-enedione intermediate. nih.gov These reactive metabolites can then readily react with cellular nucleophiles such as proteins and DNA, a process that is believed to trigger toxic effects. nih.gov In the case of furan itself, it is metabolized to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA), which can form adducts with various cellular components. acs.org

For 3-(5-methyl-2-furanyl)-2-propenal, the presence of the electron-donating methyl group and the electron-withdrawing propenal group on the furan ring likely influences the specific metabolic pathway and the nature of the reactive intermediates formed. The propenal side chain, being an α,β-unsaturated aldehyde, is also a site of reactivity, susceptible to nucleophilic attack (Michael addition) at the β-carbon.

Influence of Substituent Effects on Chemical Reactivity (e.g., methyl group at C-5 of furan ring)

Substituents on the furan ring play a critical role in modulating the chemical reactivity of the entire molecule. The methyl group at the C-5 position of the furan ring in 3-(5-methyl-2-furanyl)-2-propenal has a significant electronic and steric influence.

Electronically, the methyl group is an electron-donating group, which increases the electron density of the furan ring. This enhanced electron density can affect the rate and regioselectivity of electrophilic substitution reactions on the ring. Furthermore, it can influence the susceptibility of the furan ring to oxidative metabolism. The increased electron density may facilitate the initial oxidation step by cytochrome P450 enzymes.

The position of the methyl group at C-5 is also sterically significant. It can hinder or direct the approach of reagents to that side of the furan ring, potentially influencing the stereochemical outcome of reactions. In the context of metabolic activation, the methyl group's position can influence which double bond of the furan ring is epoxidized.

| Feature | 3-(5-Methyl-2-furanyl)-2-propenal | 3-(2-Furanyl)-2-propenal |

| Furan Ring Substituent | Methyl group at C-5 | Hydrogen at C-5 |

| Electronic Effect of Substituent | Electron-donating | Less electron-donating than methyl |

| Predicted Impact on Reactivity | Increased electron density on the furan ring, potentially affecting the rate of oxidation and electrophilic attack. | Lower electron density on the furan ring compared to the methylated analogue. |

Stereochemical Impact on Reaction Outcomes

The propenal side chain of 3-(5-methyl-2-furanyl)-2-propenal contains a carbon-carbon double bond, which gives rise to the possibility of E/Z stereoisomerism. studymind.co.uklibretexts.org The spatial arrangement of the substituents around this double bond can have a profound impact on the molecule's physical, chemical, and biological properties. The FDA Global Substance Registration System lists the (2E)-isomer as a synonym for this compound, suggesting it is a common or stable form. drugfuture.com

| Isomer | Description | Potential Impact on Reactivity |

| E-isomer | The furan ring and the aldehyde group are on opposite sides of the C=C double bond. | The steric environment around the reactive sites (aldehyde and furan ring) will differ from the Z-isomer, potentially leading to different reaction rates and product distributions. |

| Z-isomer | The furan ring and the aldehyde group are on the same side of the C=C double bond. | Increased potential for intramolecular interactions and different steric hindrance at the reactive centers compared to the E-isomer. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical properties. nih.gov These models are valuable tools for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental testing.

For a compound like 3-(5-methyl-2-furanyl)-2-propenal, QSAR models could be developed to predict various endpoints, including its reactivity, toxicity, and metabolic fate. The development of a QSAR model typically involves the following steps:

Data Collection: Gathering a dataset of compounds with known activities or properties that are structurally related to 3-(5-methyl-2-furanyl)-2-propenal.

Descriptor Calculation: Calculating a set of numerical descriptors that represent the chemical structure of each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While specific QSAR models for 3-(5-methyl-2-furanyl)-2-propenal are not prominently featured in the reviewed literature, studies on related aromatic aldehydes and furan derivatives provide a framework for how such models could be constructed. nih.govresearchgate.net For instance, a QSAR study on the toxicity of aromatic aldehydes used quantum topological molecular similarity (QTMS) descriptors and the lipid-water partition coefficient (log Ko/w) as predictor variables. nih.gov

| Descriptor Type | Examples | Relevance to 3-(5-Methyl-2-furanyl)-2-propenal |

| Constitutional | Molecular weight, number of atoms | Basic properties of the molecule. |